molecular formula C9H12BrN B15330176 2-Bromo-4-isobutylpyridine

2-Bromo-4-isobutylpyridine

Cat. No.: B15330176
M. Wt: 214.10 g/mol
InChI Key: RKOCALUAHSJRKK-UHFFFAOYSA-N
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Description

2-Bromo-4-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an isobutyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylpyridine typically involves the bromination of 4-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products:

Scientific Research Applications

2-Bromo-4-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylpyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles. In catalytic processes like Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-isobutylpyridine is unique due to the presence of both a bulky isobutyl group and a reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible from simpler pyridine derivatives .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-4-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

RKOCALUAHSJRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC=C1)Br

Origin of Product

United States

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